Dual Pharmacophore Architecture: TMP‑Tubulin Engagement Combined with 1,2,3‑Thiadiazole‑5‑Carboxamide Scaffold Multitargeting
The target compound is the only reported member of the 4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide class that appends a 3,4,5‑trimethoxyphenyl group to the carboxamide nitrogen. In the Wu 2007 series of 4,5‑disubstituted‑1,2,3‑thiadiazoles, compounds bearing a TMP group directly on the thiadiazole ring exhibited cytotoxicity IC50 values ranging from 13.4 to 86.6 nM against HL‑60, HCT‑116, and HMEC‑1 cell lines—comparable to CA‑4 itself—and inhibited tubulin polymerization with activities quantitatively similar to CA‑4 [1]. In stark contrast, the commercial agrochemical tiadinil (4‑methyl‑N‑(3‑chloro‑4‑methylphenyl)‑1,2,3‑thiadiazole‑5‑carboxamide) lacks the TMP group entirely and shows no reported mammalian tubulin activity, functioning instead as a systemic acquired‑resistance inducer in plants [2]. The TMP‑decorated analog therefore retains the validated anticancer pharmacophore while preserving the agronomic potential of the 1,2,3‑thiadiazole‑5‑carboxamide core.
| Evidence Dimension | In vitro cytotoxicity (IC50) of TMP‑bearing 1,2,3‑thiadiazoles vs CA‑4 comparator |
|---|---|
| Target Compound Data | Class-representative 1,2,3‑thiadiazoles with TMP at 4‑position: IC50 13.4–86.6 nM (HL‑60, HCT‑116, HMEC‑1) [1] |
| Comparator Or Baseline | Combretastatin A‑4: IC50 ~3.1 nM (MCF‑7), ~43 nM (MDA‑MB‑231); tubulin polymerization IC50 1.32 ± 0.2 µM [3] |
| Quantified Difference | TMP‑thiadiazoles achieve sub‑100 nM potency; tiadinil lacks anticancer activity entirely (no reported tubulin IC50) |
| Conditions | MTT assay; 72 h drug exposure; HL‑60 (leukemia), HCT‑116 (colon), HMEC‑1 (endothelial) cell lines |
Why This Matters
Procurement of a compound that simultaneously carries the TMP tubulin‑binding motif and the plant‑active thiadiazole‑carboxamide core enables a single chemical entity to serve both anticancer discovery and agrochemical screening workflows, reducing the need for separate compound libraries.
- [1] Szeliga M. Thiadiazole derivatives as anticancer agents. Pharmacol. Rep. 2020;72(5):1079–1100. doi:10.1007/s43440-020-00154-7. View Source
- [2] Tsubata K et al. Thiadiazole carboxamide derivative, plant disease controlling agent, and method of using the same. European Patent EP1031567A1, 2000. View Source
- [3] Table 2. In vitro inhibition of tubulin polymerization. PMC, 2018. CA‑4 IC50 = 1.32 ± 0.2 µM. View Source
